

LC-MS/MS method for Piprofurol quantification

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Compound of Interest		
Compound Name:	Piprofurol	
Cat. No.:	B1677954	Get Quote

LC-MS/MS Method for Propofol Quantification

Note: The initial request for "**Piprofurol**" did not yield relevant results. Based on the similarity of the name and the context of the request, this application note details a widely established method for the quantification of Propofol, a common intravenous anesthetic agent.

Application Note and Protocol

This document provides a comprehensive guide for the quantitative analysis of Propofol in human plasma using a sensitive and robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. The protocols outlined are intended for researchers, scientists, and professionals in drug development and clinical toxicology.

Introduction

Propofol (2,6-diisopropylphenol) is a short-acting intravenous hypnotic agent used for the induction and maintenance of anesthesia, as well as for sedation in intensive care settings.[1] [2] Accurate and reliable quantification of Propofol in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic investigations of potential misuse.[1][3][4] This application note describes a validated LC-MS/MS method that offers high selectivity and sensitivity for the determination of Propofol in human plasma. The method utilizes a straightforward protein precipitation for sample preparation and a stable isotopelabeled internal standard (Propofol-d17) to ensure accuracy.

Materials and Methods



2.1. Reagents and Materials

- · Propofol certified reference standard
- Propofol-d17 (internal standard, ISTD)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Ammonium fluoride (reagent grade)
- Deionized water (18.2 MΩ·cm)
- Human plasma (K2EDTA)

2.2. Equipment

- High-Performance Liquid Chromatography (HPLC) system (e.g., Waters ACQUITY UPLC I-Class)[5]
- Tandem mass spectrometer (e.g., Waters Xevo TQD)[5]
- Analytical balance
- Microcentrifuge
- Calibrated pipettes
- Autosampler vials

Experimental Protocols

- 3.1. Preparation of Stock and Working Solutions
- Propofol Stock Solution (1 mg/mL): Accurately weigh 10 mg of Propofol standard and dissolve it in a 10 mL volumetric flask with methanol.



- Propofol-d17 Stock Solution (1 mg/mL): Accurately weigh 1 mg of Propofol-d17 and dissolve it in a 1 mL volumetric flask with methanol.
- Working Standard Solutions: Serially dilute the Propofol stock solution with a 50:50 methanol/water mixture to prepare working standards for calibration and quality control samples.
- Internal Standard Working Solution (10 µg/mL): Dilute the Propofol-d17 stock solution with methanol to achieve a final concentration of 10 µg/mL.[2]
- 3.2. Preparation of Calibration Standards and Quality Control (QC) Samples
- Prepare calibration standards by spiking blank human plasma with the appropriate Propofol
 working standard solutions to achieve final concentrations in the desired range (e.g., 5-5000
 ng/mL).[1][6]
- Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner as the calibration standards.[2]
- 3.3. Sample Preparation (Protein Precipitation)
- Pipette 100 μL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
- Add 10 μL of the Internal Standard Working Solution (10 μg/mL).
- Add 300 μL of ice-cold acetonitrile to precipitate proteins.
- Vortex the mixture for 30 seconds.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3.4. LC-MS/MS Conditions

The following table summarizes the instrumental conditions for the analysis.



Parameter	Condition
LC System	Waters ACQUITY UPLC I-Class[5]
Column	ACQUITY UPLC BEH C18, 1.7 μm, 2.1 x 50 mm[5]
Column Temperature	30°C[5]
Mobile Phase A	1 mM Ammonium Fluoride in Water[5]
Mobile Phase B	Methanol[5]
Flow Rate	0.4 mL/min
Gradient Elution	20% B (0-0.2 min), 20-90% B (0.2-3.0 min), 90% B (3.0-3.8 min), 20% B (3.8-4.0 min)[5]
Injection Volume	10 μL[5]
MS System	Waters Xevo TQD[5]
Ionization Mode	Electrospray Ionization (ESI), Negative Mode[5]
Capillary Voltage	2.4 kV[5]
Source Temperature	150°C[5]
Desolvation Temperature	500°C[5]
Desolvation Gas Flow	800 L/h (Nitrogen)[5]
Cone Gas Flow	10 L/h (Nitrogen)[5]
Data Acquisition	Multiple Reaction Monitoring (MRM)

3.5. MRM Transitions

The following MRM transitions should be monitored.



Analyte	Precursor lon (m/z)	Product Ion (m/z)	Cone Voltage (V)	Collision Energy (eV)
Propofol	177.1	117.1	28	20
Propofol-d17	194.2	127.1	30	22

Data Presentation

The performance of the method should be validated according to regulatory guidelines. The following tables summarize typical validation results.

Table 1: Calibration Curve and Linearity

Analyte	Concentration Range (ng/mL)	Regression Equation	Correlation Coefficient (r²)
Propofol	5 - 5000	y = 0.0021x + 0.0015	> 0.999

Table 2: Precision and Accuracy

QC Level	Nominal Conc. (ng/mL)	Intra-day Precision (%CV)	Intra-day Accuracy (%)	Inter-day Precision (%CV)	Inter-day Accuracy (%)
LQC	15	< 5.0	95.0 - 105.0	< 6.0	94.0 - 106.0
MQC	150	< 4.5	97.0 - 103.0	< 5.0	96.0 - 104.0
HQC	4000	< 4.0	98.0 - 102.0	< 4.5	97.0 - 103.0

Table 3: Recovery and Matrix Effect

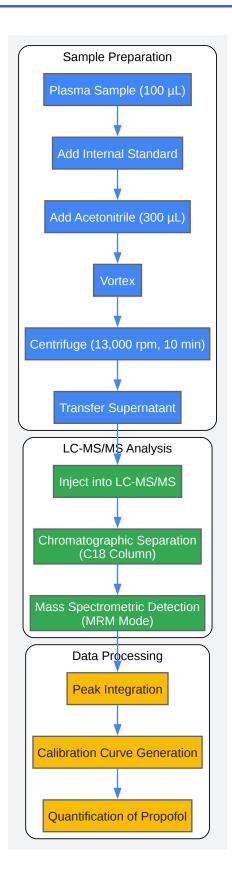


QC Level	Nominal Conc. (ng/mL)	Recovery (%)	Matrix Effect (%)
LQC	15	> 85	< 15
HQC	4000	> 88	< 12

Visualization

The following diagrams illustrate the experimental workflow and the metabolic pathway of Propofol.

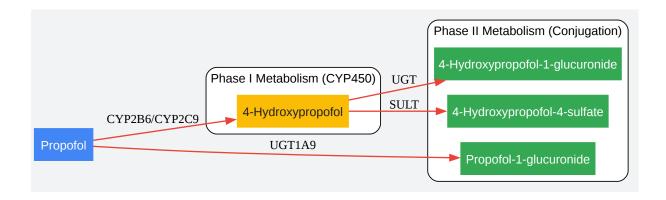




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Caption: Experimental workflow for Propofol quantification.





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Caption: Metabolic pathway of Propofol.

Conclusion

The LC-MS/MS method described provides a reliable, sensitive, and specific approach for the quantification of Propofol in human plasma. The simple protein precipitation sample preparation protocol allows for high throughput, making this method suitable for clinical and research laboratories conducting pharmacokinetic assessments or toxicological screenings. The method meets the typical requirements for bioanalytical method validation, demonstrating excellent linearity, precision, and accuracy.

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